Boc-Beta-T-Butyl-L-Alanine

説明

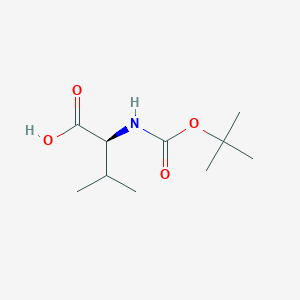

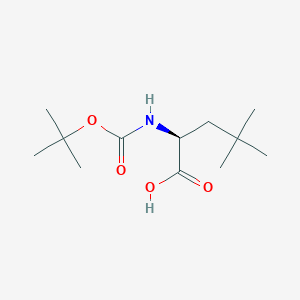

Boc-Beta-T-Butyl-L-Alanine, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245,32 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Conformational Properties of Peptides : Boc-protected L-alanine oligomers, such as those in the formula BOC(L-Ala)nOCH3, exhibit different conformational properties depending on factors like molecular weight, solvent, and temperature. These peptides can assume β-associated, statistical coil, or partially α-helical conformations (Toniolo & Bonora, 1975).

Synthesis of Protected Amino Acids for Peptide Synthesis : N α -tert-butoxycarbonyl-α-methyl-β-3,4-dimethoxyphenyl-L-alanine, a protected form of amino acid, was synthesized for use in solid-phase peptide synthesis. This method demonstrates how Boc-protected amino acids can be crucial in peptide synthesis (Hsieh & Demaine, 1991).

Peptide Synthesis with Cross-linking Functions : N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine was developed as a reagent in peptide synthesis for introducing a bromoacetyl cross-linking function, useful in producing cyclic peptides and peptide conjugates (Inman, Highet, Kolodny, & Robey, 1991).

Amyloid Fibril Formation Study : Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe, a model tripeptide containing non-coded amino acids, was studied for its amyloid-like fibril forming beta-sheet assemblage. This research is significant in understanding neurodegenerative diseases (Maji, Drew, & Banerjee, 2001).

Synthesis of Glycoconjugates on Solid Support : An orthogonally protected building block, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, was synthesized for preparing peptide glycoclusters. This illustrates the use of Boc-protected amino acids in synthesizing complex molecular structures (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

Enantiomeric Separation of Amino Acids : The enantiomers of N-tert.-butoxycarbonyl (N-t-Boc) amino acids were successfully separated using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, demonstrating the role of Boc-protected amino acids in chiral analysis (Yowell, Fazio, & Vivilecchia, 1996).

Molecular Discrimination and Binding Studies : A self-assembled cylindrical capsule was used to bind N-alpha-protected amino acid esters, including BOC-L-alanine and BOC-beta-alanine esters. This study provided insights into molecular recognition and binding affinities (Hayashida, Šebo, & Rebek, 2002).

Synthesis of DNA Binding Polyamides : Solid-phase synthesis of sequence-specific DNA binding polyamides containing N-methylimidazole and N-methylpyrrole amino acids used Boc-beta-alanine as a monomer building block. This shows the application of Boc-protected amino acids in nucleic acid research (Baird & Dervan, 1996).

作用機序

Target of Action

Boc-Beta-T-Butyl-L-Alanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used as a protective group for amines in the synthesis of peptides and other amino acids . The compound’s primary targets are the amino functions in these molecules .

Mode of Action

The compound acts by protecting the amino functions in the synthesis of multifunctional targets . This protection is achieved through the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This derivative is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . It is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides and other amino acids, suggesting that its bioavailability and pharmacokinetics would be largely dependent on the specific context of its use .

Result of Action

The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are crucial in the synthesis of peptides and other amino acids . These Boc-derivatives are stable and can accommodate two such groups .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which the reactions take place. For instance, the compound has been shown to be more efficient and versatile when used in flow microreactor systems compared to batch processes .

生化学分析

Biochemical Properties

Boc-Beta-T-Butyl-L-Alanine: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during these reactions. For instance, it is often used in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to protect the amino group of amino acids . This protection is essential during peptide synthesis to prevent unwanted side reactions. The Boc group can be selectively removed by mild acidolysis, allowing the amino group to participate in subsequent reactions .

Cellular Effects

The effects of This compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it ensures the correct assembly of peptide chains, which is crucial for the proper function of proteins within cells. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but facilitates the synthesis of peptides that do .

Molecular Mechanism

At the molecular level, This compound exerts its effects through the formation of a stable carbamate linkage with the amino group of amino acids. This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis. The Boc group can be removed by treatment with mild acids, such as trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amino group . This selective deprotection is a key step in the synthesis of complex peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of This compound are important considerations. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Over time, exposure to moisture and acids can lead to the degradation of the Boc group, resulting in the release of the free amino acid . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, such as in a dry, cool environment .

Dosage Effects in Animal Models

The effects of This compound in animal models have not been extensively studied, as its primary use is in vitro for peptide synthesis. It is known that high doses of Boc-protected amino acids can lead to toxicity due to the accumulation of the protective group . Therefore, it is essential to use the compound in controlled amounts to avoid adverse effects.

Metabolic Pathways

This compound: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases that cleave the Boc group, allowing the free amino acid to participate in metabolic processes . The removal of the Boc group is a crucial step in the synthesis of bioactive peptides and proteins.

Transport and Distribution

Within cells, This compound is transported and distributed primarily through passive diffusion. The compound can interact with transport proteins that facilitate its movement across cellular membranes . Once inside the cell, it is localized to the cytoplasm, where it participates in peptide synthesis.

Subcellular Localization

The subcellular localization of This compound is mainly in the cytoplasm, where it is involved in the synthesis of peptides. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is primarily related to its role as a protective group in peptide synthesis.

特性

IUPAC Name |

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)